molecular formula C16H18N2O B14155777 N-[4-[(benzylamino)methyl]phenyl]acetamide CAS No. 55096-87-2

N-[4-[(benzylamino)methyl]phenyl]acetamide

Cat. No.: B14155777
CAS No.: 55096-87-2
M. Wt: 254.33 g/mol
InChI Key: QOWJMYDBBXGGEM-UHFFFAOYSA-N
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Description

N-[4-[(Benzylamino)methyl]phenyl]acetamide is a secondary acetamide derivative characterized by a benzylamino-methyl substituent on the para-position of the phenyl ring. The benzylamino group introduces both lipophilic and basic properties, while the acetamide moiety contributes to hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active acetamide derivatives, such as analgesics and enzyme inhibitors .

Properties

CAS No.

55096-87-2

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[4-[(benzylamino)methyl]phenyl]acetamide

InChI

InChI=1S/C16H18N2O/c1-13(19)18-16-9-7-15(8-10-16)12-17-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19)

InChI Key

QOWJMYDBBXGGEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(benzylamino)methyl]phenyl]acetamide typically involves the reaction of benzylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(benzylamino)methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-[4-[(benzylamino)methyl]phenyl]acetamide":

Scientific Research Applications
While the exact compound "this compound" is mentioned in the search results , its specific applications are not detailed. However, the search results do provide information on related compounds and their applications:

  • Anticonvulsant Activity: A study involving the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives explored their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of pyrrolidine-2,5-diones, with modifications to the heterocyclic imide ring . Several compounds showed activity in maximal electroshock (MES) seizures, particularly 3-(trifluoromethyl)anilide derivatives . Some molecules also showed activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy . One derivative, 20 , was observed as a moderate binder to neuronal voltage-sensitive sodium channels in in vitro studies .
  • Pyrazole Derivatives: Case studies have highlighted the efficacy of related pyrazole derivatives in clinical settings.
    • One case study showed that a pyrazole derivative significantly reduced joint inflammation and pain in patients with rheumatoid arthritis compared to placebo controls.
    • Another case study showed that patients with advanced breast cancer treated with a pyrazole-based regimen exhibited improved survival rates compared to historical controls.

Tables:

CompoundApplication
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsant activity in animal models of epilepsy. Some derivatives are active against MES seizures and in the 6-Hz screen (a model for therapy-resistant epilepsy). One derivative binds to neuronal voltage-sensitive sodium channels .
Pyrazole derivativesReduced joint inflammation and pain in rheumatoid arthritis patients. Improved survival rates in patients with advanced breast cancer.

Case Studies:

  • Inflammatory Diseases: A clinical trial showed that a pyrazole derivative significantly reduced joint inflammation and pain in patients with rheumatoid arthritis compared to a placebo.
  • Cancer Treatment: A phase II trial showed that patients with advanced breast cancer who were treated with a pyrazole-based regimen had improved survival rates compared to historical controls.

Mechanism of Action

The mechanism of action of N-[4-[(benzylamino)methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Modifications Key Properties/Applications Reference CAS/Study
N-[4-[(Phenylamino)methyl]phenyl]acetamide Phenylamino instead of benzylamino Reduced lipophilicity; potential CNS activity CAS 763124-31-8
N-{4-[(Methylamino)methyl]phenyl}acetamide Methylamino group replaces benzylamino Enhanced solubility; simplified pharmacokinetics CAS 65542-25-8
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole ring at para-position Chelation potential; kinase inhibition
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide Iminomethyl (Schiff base) substituent Metal coordination; antimicrobial activity Acta Cryst. E67 (2011)
N-(4-{[(4-Acetylphenyl)sulfamoyl]phenyl}acetamide Sulfonamide and acetyl groups Enhanced acidity; protease inhibition CAS 19837-95-7

Pharmacological and Physicochemical Comparisons

  • Hydrogen-Bonding Capacity: The acetamide moiety is conserved across all analogues, but sulfonamide (CAS 19837-95-7) and Schiff base () derivatives introduce additional H-bond donors/acceptors, enhancing target binding.
  • Biological Activity :
    • Pyrazole-containing derivatives () exhibit kinase inhibitory activity due to aromatic stacking interactions .
    • Sulfonamide analogues (CAS 19837-95-7) are associated with protease inhibition, leveraging sulfonyl group interactions with catalytic residues .
    • Schiff base derivatives () show antimicrobial properties via metal ion chelation.

Biological Activity

N-[4-[(benzylamino)methyl]phenyl]acetamide, also known as a phenylacetamide derivative, has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylamino group attached to a phenyl ring and an acetamide functional group. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that it exhibits:

  • Bactericidal Effects : The compound has been tested against Gram-positive and Gram-negative bacteria, showing inhibitory effects comparable to standard antibiotics such as norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : It has also shown activity against fungi like Candida albicans, with MIC values indicating effective inhibition .

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Research indicates:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating specific signaling pathways. For instance, it has been shown to downregulate kinases associated with cell survival, such as members of the BRK and JAK families .
  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that the compound can significantly reduce cell viability, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The benzylamino group may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Cell Signaling Modulation : The compound alters cellular signaling pathways, leading to apoptosis in cancer cells and disruption of microbial cellular processes .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntimicrobialS. aureus, E. coli4.69 - 22.9 µM
AntifungalC. albicansMIC values not specified
AnticancerHCT116, HL60IC50 = 294 - 362 nM

Notable Research Findings

  • A study identified this compound as a promising lead compound for further development in anticancer therapies due to its ability to induce apoptosis without relying solely on traditional pathways such as tubulin inhibition .
  • Another investigation highlighted its potential in treating infections caused by resistant bacterial strains, showcasing its relevance in contemporary medicine .

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